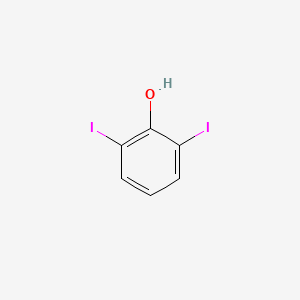
2,6-ジヨードフェノール
説明
2,6-Diiodophenol is a chemical compound with the molecular formula C6H4I2O . It has an average mass of 345.904 Da and a monoisotopic mass of 345.835144 Da .
Molecular Structure Analysis
The molecular structure of 2,6-Diiodophenol consists of a phenol group with two iodine atoms attached at the 2nd and 6th positions . The compound has a density of 2.6±0.1 g/cm³ .Physical And Chemical Properties Analysis
2,6-Diiodophenol has a boiling point of 222.0±20.0 °C at 760 mmHg and a vapor pressure of 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.7±3.0 kJ/mol, and the flash point is 88.1±21.8 °C . The index of refraction is 1.753, and the molar refractivity is 53.9±0.3 cm³ . The compound has one hydrogen bond acceptor, one hydrogen bond donor, and no freely rotating bonds .科学的研究の応用
ポリマーの合成
2,6-ジヨードフェノール: は、特殊なポリマーの合成に使用されています。 例えば、高性能プラスチックや絶縁材料の製造に使用されるポリ(2,6-ジフェニルフェニレンオキシド)の生成における前駆体となり得ます .
医薬品研究
医薬品分野では、2,6-ジヨードフェノールは、医薬品開発のための構成要素として役立っています。 そのヨウ素含有量とフェノール構造は、特に殺菌剤と放射性医薬品の分野において、新規治療薬の開発に貴重な化合物となっています .
染料製造
この化合物の構造は、染料製造への応用を可能にします。 これは、複雑な染料分子の合成に関与し、繊維やインクに使用される染料の色堅牢性と安定性に貢献しています .
分析化学
2,6-ジヨードフェノール: は、反応による色の変化特性により、分析化学において特定のイオンや分子の検出に試薬として使用できます。これは、滴定や比色分析において不可欠です .
環境科学
環境科学では、この化合物は汚染物質の分解における潜在的な使用について研究されています。 そのフェノール構造は、水処理プロセスにおける有害な有機化合物の分解に役立ちます .
材料科学
2,6-ジヨードフェノール中のヨウ素原子は、特に有機半導体や導電性材料の開発において、材料科学の研究対象となっています .
殺虫剤開発
その殺虫剤開発における有効性も調査されています。 この化合物は、生物学的経路を阻害する能力を活用して、より効果的で環境に優しい害虫駆除ソリューションを作成できます .
触媒設計
最後に、2,6-ジヨードフェノールは、触媒設計における役割について調査されています。 これは、工業および実験室環境での化学反応の加速に不可欠な、金属ベースの触媒の配位子として機能します .
特性
IUPAC Name |
2,6-diiodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGBDTCTVUUNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28177-54-0 | |
| Record name | 2,6-diiodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the insecticidal properties of 2,6-Diiodophenol?
A1: Research suggests that 2,6-Diiodophenol and its derivative, 4-chloro-2,6-diiodophenol, demonstrate larvicidal activity against Aedes aegypti mosquitos. [] While less toxic than the organophosphate insecticide Temephos®, both compounds effectively controlled Aedes aegypti larvae, highlighting their potential as environmentally safer alternatives. []
Q2: How does the structure of 2,6-Diiodophenol impact its interaction with biological targets?
A2: A study investigated the binding affinity of a macrocyclic bis-Pt(II) metallohost towards various iodinated aromatic compounds, including 2,6-Diiodophenol. [] The metallohost exhibited exceptionally high affinity for 2,6-Diiodophenol, attributed to "side-on" iodine⋅⋅⋅aromatic-plane interactions and π-π stacking. [] This specific interaction highlights how the structural features of 2,6-Diiodophenol contribute to its strong binding affinity with specific targets.
Q3: What are the applications of 2,6-Diiodophenol in material science?
A3: 2,6-Diiodophenol serves as a precursor for synthesizing X-ray shielding materials. [, , ] By incorporating 2,6-Diiodophenol into the polymer backbone, researchers created radiopaque polyurethane elastomers. [, ] These materials exhibit desirable properties like flexibility and rubbery texture, making them suitable for applications requiring X-ray shielding, such as medical imaging equipment and protective gear in nuclear facilities. [, , ]
Q4: How can 2,6-Diiodophenol be synthesized?
A4: A patented process describes the efficient iodination of phenol derivatives to produce 2-iodophenol or 2,6-diiodophenol derivatives. [] The method involves reacting a phenol derivative with molecular iodine in the presence of pyridine and an oxidizing agent, such as hydrogen peroxide or iodic acid. [] This process eliminates the need for iodine recovery, making it cost-effective and yielding high-quality products. []
Q5: Are there any concerns regarding the toxicity of 2,6-Diiodophenol?
A5: While 2,6-Diiodophenol shows promise in various applications, evaluating its potential toxicity is crucial. One study investigated the toxicity of 2,6-Diiodophenol and its derivative, 4-chloro-2,6-diiodophenol, on Aedes aegypti larvae and Artemia salina. [] While effective as larvicides, understanding their broader toxicological impact on non-target organisms and the environment is essential for responsible application. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




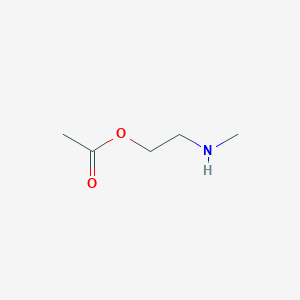

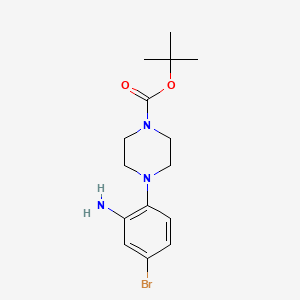

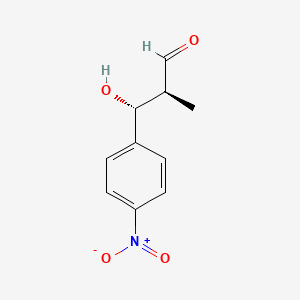
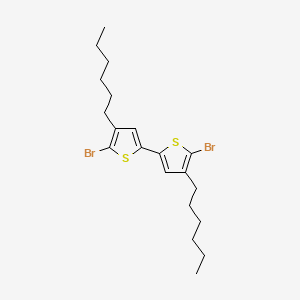



![(1S,4S)-2-Pyridazin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1640529.png)
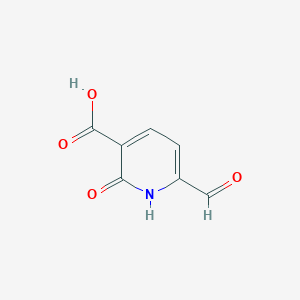

![(4S)-4-Amino-5-[[(2S)-1-[[(2S,3R)-1-[(2S,4R)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S,4R)-2-(carboxymethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1640540.png)